5,5-Dimethylhexan-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of amines like 5,5-Dimethylhexan-2-amine typically involves reactions such as reduction of nitriles or amides, and nitro compounds . Alkylation of amines is another common method, which involves S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis

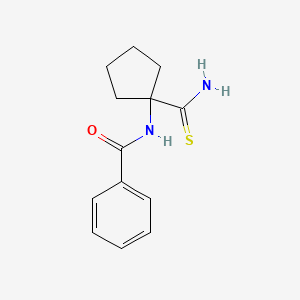

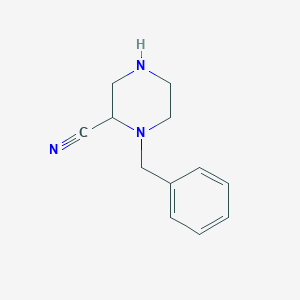

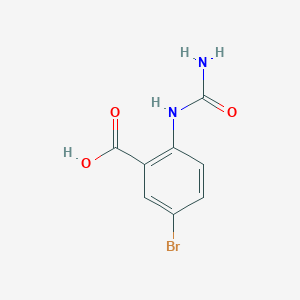

The molecular structure of 5,5-Dimethylhexan-2-amine consists of a hexane chain with two methyl groups attached to the fifth carbon atom and an amine group attached to the second carbon atom .Chemical Reactions Analysis

Amines like 5,5-Dimethylhexan-2-amine can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Aplicaciones Científicas De Investigación

Epoxy Resin Curing Agent

5,5-Dimethylhexan-2-amine: is utilized as a curing agent for epoxy resins. It is a sterically hindered primary aliphatic amine that offers several benefits:

- Stable B-stage Resin Formation : At room temperature, it forms a stable B-stage resin, which is an intermediate stage in the thermosetting process .

- Wet-Filament Winding Resin : It serves as an excellent wet-filament winding resin due to its low viscosity (0.5 Pa.s) and extended gel time (21 hours for a 30-g mass), making it suitable for creating composite materials .

- High Tensile Strength : The cured resin exhibits a high tensile strength of 86 MPa (12,500 psi), indicating its robustness .

- High Glass Transition Temperature : When cured at 130°C, the glass transition temperature exceeds 140°C, which is indicative of its thermal stability .

Synthesis of Amides

Amides can be synthesized from various precursors, including 5,5-Dimethylhexan-2-amine. The process involves:

- Reaction with Acyl Chlorides or Anhydrides : To form amides, a reaction with acyl chlorides or anhydrides is employed .

- Hydrolysis Under Different Conditions : Amides synthesized can undergo hydrolysis under acidic or alkaline conditions to yield other chemical compounds .

Peptide Hydrolysis

In biological systems, 5,5-Dimethylhexan-2-amine could potentially be involved in peptide hydrolysis, which is a critical reaction in protein degradation and synthesis:

Mecanismo De Acción

The mechanism of action for amines is not specific to 5,5-Dimethylhexan-2-amine and can vary depending on the context. For instance, in the context of psychoactive substances, amphetamines (which are a type of amine) exert their effects by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus .

Propiedades

IUPAC Name |

5,5-dimethylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(9)5-6-8(2,3)4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVYQZPUPGQDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)

![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)

![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)